molecular formula C9H11BrO B8597976 1-(3-Bromo-4-methylphenyl)ethan-1-ol

1-(3-Bromo-4-methylphenyl)ethan-1-ol

Cat. No.: B8597976
M. Wt: 215.09 g/mol
InChI Key: ALJNMHXPTJTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone followed by reduction. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3

InChI Key

ALJNMHXPTJTHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (6.45 g, 170 mmol) was added to a 250 mL round-bottom flask equipped with a magnetic stirrer bar and a septum. The flask was dried under vacuum and then filled with nitrogen. Anhydrous ether (50 mL) was first injected into the flask. Subsequently, a solution of 3-bromo-4-methylacetophenone (38 g, 180 mmol) in anhydrous ether (50 mL) was injected into the flask dropwise. The reaction mixture was stirred until no more gas was generated. The mixture was poured into a dilute HCl aqueous solution (240 mL), extracted with ethyl acetate (4×30 mL), washed over a saturated NH4Cl aqueous solution (50 mL), dried over anhydrous magnesium sulfate, and concentrated under vacuum to give a crude product. The crude product was further purified by distillation under reduced pressure (130° C., 4 mm Hg) to give 31.35 g (81% yield) of the desired product. 1H NMR (300 MHz, CDCl3) δ 1.47 (3H, t, J=6.4 Hz), 1.76 (1H, s), 2.38 (3H, s), 4.84 (1H, q, J=6.4 Hz), 7.20 (2H, s), 7.55 (1H, s); 3C NMR (75 MHz, CDCl3) δ 22.54, 25.16, 69.33, 124.30, 124.93, 129.34, 130.82, 136.88, 145.27; IR (neat) 3024 (s), 2997 (s), 2927 (m), 1605 (w), 1562 (w), 1494 (m), 1452 (m), 1381 (m), 1331 (w), 1255 (m), 1091 (m), 1038 (m), 1009 (m), 908 (m), 822 (m), 733 (s) cm−1; MS m/z 214 (M+), 199, 197, 171, 169, 119, 91; HRMS calcd for C9H11OBr 213.9993, found 213.9995.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
81%

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